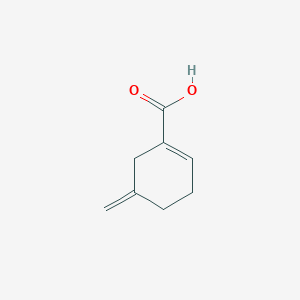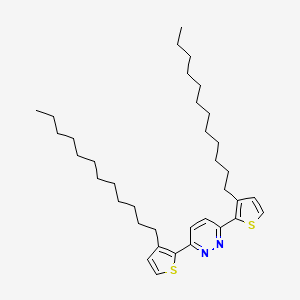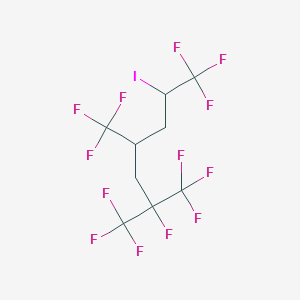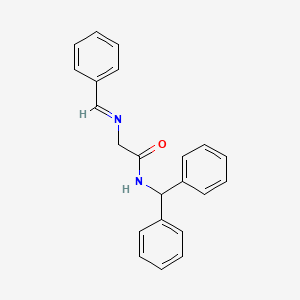![molecular formula C14H9F2NO3 B14193584 1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione CAS No. 918542-11-7](/img/structure/B14193584.png)
1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyridinyl group through an ethanedione linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with pyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Análisis De Reacciones Químicas
1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione can be compared with similar compounds such as:
1-[4-(Methoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-[4-(Trifluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione:
Propiedades
Número CAS |
918542-11-7 |
|---|---|
Fórmula molecular |
C14H9F2NO3 |
Peso molecular |
277.22 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C14H9F2NO3/c15-14(16)20-11-5-3-9(4-6-11)12(18)13(19)10-2-1-7-17-8-10/h1-8,14H |
Clave InChI |
RSYFUDLTCLUPQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)


![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)


